molecular formula C22H28N2O4S2 B2742205 Cyclohexyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone CAS No. 478049-63-7

Cyclohexyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone

Cat. No. B2742205
CAS RN: 478049-63-7
M. Wt: 448.6
InChI Key: QEXWIRSUJQKTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone is a useful research compound. Its molecular formula is C22H28N2O4S2 and its molecular weight is 448.6. The purity is usually 95%.
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Scientific Research Applications

Regioselective Sulfonylation and N-Sulfonylation

One study explored the regioselective sulfonylation and subsequent N- to O-sulfonyl migration of quinazolin-4(3H)-ones, providing insights into the structural influence on sulfonylation reactions. This research is pivotal for the development of novel quinazoline derivatives with potential pharmaceutical applications (Mertens et al., 2013).

Synthesis and Biological Activity

Another study focused on the synthesis and conversions of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones to o-quinodimethanes, showing the versatility of sulfones in organic synthesis and their potential in creating complex molecular structures (Lenihan & Shechter, 1999). Similarly, the synthesis of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives and their significant anti-monoamine oxidase and antitumor activities highlight the compound's potential in medicinal chemistry (Markosyan et al., 2015).

Cyclization Reactions

Research into cyclization reactions of methyl (4R)-3-(2-diazo-3-oxobutanoyl)-1,1-dioxo-1λ6,3- (and 1-oxo-1λ4,3-) thiazolidine-4-carboxylates showcases the compound's utility in synthesizing complex heterocyclic structures, which could be invaluable in drug discovery and development (Betts et al., 1999).

Antimalarial and Antibacterial Effects

The antimalarial and antibacterial effects of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines, including the target compound, demonstrate its potential in addressing infectious diseases and contributing to the development of new therapeutics (Elslager et al., 1978).

properties

IUPAC Name

4-cyclohexylsulfonyl-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S2/c1-16-11-13-17(14-12-16)15-29(25,26)22-23-20-10-6-5-9-19(20)21(24-22)30(27,28)18-7-3-2-4-8-18/h11-14,18H,2-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXWIRSUJQKTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)S(=O)(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone

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